molecular formula C19H21ClN2O5S B248427 2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone

2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone

Cat. No. B248427
M. Wt: 424.9 g/mol
InChI Key: JELWUHOUWOZCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMPI is a piperazine derivative that has been synthesized through a multistep process involving the reaction of various chemical reagents.

Mechanism of Action

2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone's mechanism of action involves the inhibition of various enzymes involved in the regulation of neurotransmitters such as acetylcholine, dopamine, and serotonin. The compound's ability to inhibit these enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to enhance cognitive function, improve memory retention, and possess significant anti-inflammatory and antioxidant properties. 2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone is its potent inhibitory activity against various enzymes involved in the regulation of neurotransmitters. The compound's ability to inhibit these enzymes makes it a potential candidate for the treatment of various neurological disorders. However, one of the primary limitations of 2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone is its limited solubility in water, which may pose significant challenges in its formulation and delivery.

Future Directions

There are several future directions for 2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone research. One potential area of research is the development of novel formulations and delivery methods that can overcome the compound's limited solubility in water. Another potential area of research is the evaluation of 2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone's potential as a therapeutic agent for the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the compound's mechanism of action and its potential applications in the treatment of various inflammatory disorders.

Synthesis Methods

The synthesis of 2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone involves a multistep process that starts with the reaction of 4-chlorophenol with 2,3-epoxypropyl methanesulfonate to form 2-(4-chlorophenoxy)-1-methanesulfonyloxypropane. This intermediate then undergoes a substitution reaction with piperazine to form 2-(4-chlorophenoxy)-1-(4-piperazin-1-yl)propan-1-ol. The final step involves the reaction of 2-(4-chlorophenoxy)-1-(4-piperazin-1-yl)propan-1-ol with 4-methoxybenzenesulfonyl chloride to form 2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone.

Scientific Research Applications

2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. 2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone has also been shown to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders and neurodegenerative diseases.

properties

Product Name

2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone

Molecular Formula

C19H21ClN2O5S

Molecular Weight

424.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C19H21ClN2O5S/c1-26-16-6-8-18(9-7-16)28(24,25)22-12-10-21(11-13-22)19(23)14-27-17-4-2-15(20)3-5-17/h2-9H,10-14H2,1H3

InChI Key

JELWUHOUWOZCRO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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